4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide
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Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core, substituted with a sulfonyl group attached to a 3,5-dimethylpiperidine ring, and an ethylphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The 3,5-dimethylpiperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The sulfonylated piperidine is coupled with 2-ethylphenylamine to form the final benzamide compound. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methylphenyl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-propylphenyl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-isopropylphenyl)benzamide
Uniqueness
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-ethylphenyl)benzamide is unique due to the specific combination of its substituents, which imparts distinct chemical properties and biological activities. The presence of the ethyl group on the phenyl ring can influence its lipophilicity and binding affinity to molecular targets, differentiating it from similar compounds with different alkyl substituents.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-18-7-5-6-8-21(18)23-22(25)19-9-11-20(12-10-19)28(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDCNYFHYJOHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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